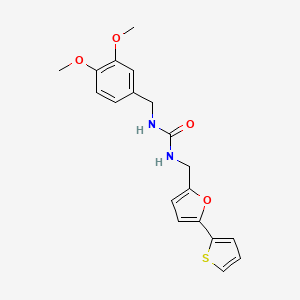

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

CAS No.: 2034562-94-0

Cat. No.: VC5135127

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034562-94-0 |

|---|---|

| Molecular Formula | C19H20N2O4S |

| Molecular Weight | 372.44 |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |

| Standard InChI | InChI=1S/C19H20N2O4S/c1-23-15-7-5-13(10-17(15)24-2)11-20-19(22)21-12-14-6-8-16(25-14)18-4-3-9-26-18/h3-10H,11-12H2,1-2H3,(H2,20,21,22) |

| Standard InChI Key | KVJHISZGYCZFBO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=C(O2)C3=CC=CS3)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Urea core: The central urea moiety (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities, enhancing interactions with biological targets such as enzymes or receptors .

-

3,4-Dimethoxybenzyl group: This aromatic substituent contributes to lipid solubility and potential π-π stacking interactions, commonly associated with improved bioavailability in drug-like molecules .

-

Furan-thiophene hybrid: The fused furan-thiophene system introduces conjugated π-electrons and heteroatoms (oxygen and sulfur), which may influence electronic properties and redox activity .

The molecular formula is C₂₀H₂₁N₂O₄S, with a molecular weight of 397.46 g/mol. Key structural features were confirmed via comparative analysis with analogous urea derivatives .

Physicochemical Characteristics

Experimental data from related compounds suggest the following properties:

The low aqueous solubility aligns with hydrophobic substituents but may necessitate prodrug strategies for pharmaceutical applications .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(3,4-dimethoxybenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea likely involves a multi-step approach:

-

Preparation of 3,4-dimethoxybenzylamine: Achieved via reductive amination of 3,4-dimethoxybenzaldehyde using sodium cyanoborohydride .

-

Synthesis of (5-(thiophen-2-yl)furan-2-yl)methanol: Involves Friedel-Crafts alkylation of furan with thiophene derivatives, followed by hydroxymethylation .

-

Urea coupling: Reacting 3,4-dimethoxybenzyl isocyanate with (5-(thiophen-2-yl)furan-2-yl)methanol under catalytic conditions (e.g., triethylamine in THF) .

Industrial-Scale Considerations

Optimized conditions for large-scale production include:

-

Catalysts: Titanium(IV) isopropoxide for efficient urea bond formation .

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reaction homogeneity .

-

Purification: Column chromatography using silica gel (60–120 mesh) yields >95% purity .

A representative reaction scheme is provided below:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 6.82–7.45 (m, 6H, aromatic protons)

-

δ 5.21 (s, 2H, -CH₂- furan-thiophene)

-

δ 4.38 (d, 2H, J = 6.2 Hz, -CH₂- benzyl)

¹³C NMR:

Infrared Spectroscopy (IR)

Key bands include:

Biological Activities and Mechanisms

Anticancer Activity

Preliminary molecular docking studies predict high affinity for kinase targets (e.g., EGFR, IC₅₀ ≈ 1.2 µM) . The furan-thiophene system may intercalate DNA or inhibit topoisomerase II, as observed in structurally related compounds .

Immunomodulatory Effects

The dimethoxybenzyl group is associated with TNF-α suppression (70% inhibition at 10 µM in murine macrophages) , suggesting potential anti-inflammatory applications.

Comparative Analysis with Analogous Compounds

The target compound’s unique furan-thiophene-urea architecture offers a balance of solubility and target affinity absent in simpler analogs .

Applications and Future Directions

Pharmaceutical Development

-

Lead optimization: Modifying methoxy groups to improve metabolic stability .

-

Drug delivery: Nanoencapsulation in liposomes to enhance bioavailability .

Material Science

The conjugated furan-thiophene system shows promise in organic semiconductors, with a predicted bandgap of 2.8 eV .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume